molecular formula C14H6F17N B1587548 4-(Perfluorooctyl)aniline CAS No. 83766-52-3

4-(Perfluorooctyl)aniline

Cat. No.: B1587548
CAS No.: 83766-52-3
M. Wt: 511.18 g/mol
InChI Key: ZQTZVMUNYIDMJV-UHFFFAOYSA-N
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Description

4-(Perfluorooctyl)aniline, also known as 4-(Heptadecafluorooctyl)aniline, is a fluorinated aromatic amine. It is characterized by the presence of a perfluorooctyl group attached to the para position of an aniline ring. This compound is notable for its unique chemical properties, which include high thermal and chemical stability, as well as hydrophobic and oleophobic characteristics . These properties make it valuable in various industrial applications, such as the production of non-stick coatings, fire-fighting foams, and water-repellent coatings .

Biochemical Analysis

Biochemical Properties

4-(Perfluorooctyl)aniline plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been used in the synthesis of fluorous (S)-pyrrolidine-thiourea bifunctional organocatalysts . The compound interacts with enzymes such as carboxylesterases, which are involved in its hydrolysis . These interactions can influence the activity of the enzymes, potentially leading to changes in metabolic pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to hepatotoxicity, developmental toxicity, and endocrine disruption . These effects are mediated through its interaction with nuclear receptors such as PPARα, which play a crucial role in regulating gene expression and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, its interaction with carboxylesterases results in the hydrolysis of the compound, which can alter the activity of these enzymes and affect metabolic pathways . Additionally, its binding to nuclear receptors such as PPARα can modulate the expression of genes involved in lipid metabolism and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it can persist in the environment and biological systems, leading to prolonged exposure and potential chronic effects . The stability of this compound in various conditions, including its resistance to degradation, contributes to its long-term impact on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may not exhibit significant toxicity, but at higher doses, it can cause adverse effects such as liver damage, thyroid disease, and reproductive toxicity . These threshold effects highlight the importance of understanding the dosage-dependent toxicity of the compound to establish safe exposure levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, including hydrolysis by carboxylesterases . This process leads to the formation of metabolites that can further interact with other enzymes and cofactors. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Its fluorinated nature allows it to interact with lipid membranes, facilitating its accumulation in certain tissues . This localization can affect its bioavailability and the extent of its biochemical interactions.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects on cellular activity . Understanding its subcellular distribution is crucial for elucidating its mechanism of action and potential toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Perfluorooctyl)aniline typically involves the condensation of aniline with a perfluorooctyl halide under basic conditions. One common method is the reaction of aniline with perfluorooctyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to remove impurities and obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Perfluorooctyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

4-(Perfluorooctyl)aniline can be compared with other similar compounds, such as:

  • 4-(Perfluorobutyl)aniline
  • 4-(Perfluorohexyl)aniline
  • 4-(Perfluorodecyl)aniline

Uniqueness

The uniqueness of this compound lies in its longer perfluorinated chain, which imparts greater hydrophobic and oleophobic properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring high chemical and thermal stability .

Similar Compounds

Properties

IUPAC Name

4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F17N/c15-7(16,5-1-3-6(32)4-2-5)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h1-4H,32H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTZVMUNYIDMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392660
Record name 4-(Perfluorooctyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83766-52-3
Record name 4-(Perfluorooctyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Heptadecafluorooctyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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